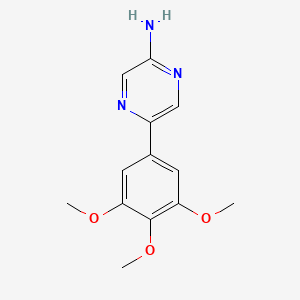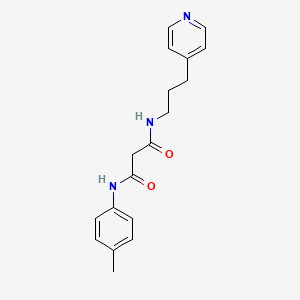![molecular formula C22H24N6 B3819105 2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile](/img/structure/B3819105.png)
2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile
Descripción general
Descripción
2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile, also known as DPA-714, is a small molecule drug that belongs to the family of piperazine derivatives. DPA-714 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation.
Mecanismo De Acción
The mechanism of action of 2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile involves its binding to the translocator protein (TSPO), which is a mitochondrial protein that is upregulated in response to cellular stress, inflammation, and injury. TSPO is involved in various cellular processes, such as cholesterol transport, apoptosis, and inflammation. This compound binds to TSPO and reduces the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increases the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as reducing neuroinflammation, inhibiting cancer cell growth and metastasis, and reducing inflammation in animal models of inflammation. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile in lab experiments is its specificity for TSPO, which allows for targeted modulation of TSPO-mediated cellular processes. This compound is also relatively easy to synthesize and purify, which makes it an attractive candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile. One of the areas of interest is the development of this compound analogs with improved solubility and efficacy. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases and autoimmune diseases. Furthermore, the development of imaging agents that can bind to TSPO and detect TSPO expression in vivo may have significant implications for the diagnosis and treatment of various diseases.
Aplicaciones Científicas De Investigación
2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation. In neurodegenerative disorders, this compound has been shown to bind to the translocator protein (TSPO) and reduce neuroinflammation, which is a hallmark of many neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has also been shown to have anti-cancer properties by inhibiting the growth and metastasis of cancer cells. In addition, this compound has been studied for its potential anti-inflammatory effects in various animal models of inflammation.
Propiedades
IUPAC Name |
2-[4-[(2,4-dimethyl-6-pyrazol-1-ylphenyl)methyl]piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6/c1-17-13-18(2)20(21(14-17)28-8-4-7-25-28)16-26-9-11-27(12-10-26)22-19(15-23)5-3-6-24-22/h3-8,13-14H,9-12,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYXCWTXNRWOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N2C=CC=N2)CN3CCN(CC3)C4=C(C=CC=N4)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-[2-(4-methylphenoxy)ethyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3819034.png)
![methyl 2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxo-1(6H)-pyridazinyl]hexanoate](/img/structure/B3819047.png)
![2-{methyl[(2E)-3-phenylprop-2-en-1-yl]amino}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3819054.png)

![N-(1-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B3819061.png)

amino]methyl}-2-furyl)methanol](/img/structure/B3819074.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B3819075.png)
![ethyl (4-{2-[(2-fluoro-5-methylphenyl)amino]-2-oxoethyl}morpholin-3-yl)acetate](/img/structure/B3819077.png)
![1-(cyclopropylcarbonyl)-4-(4-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B3819095.png)
![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3819100.png)
![2-methoxy-5-{2-[5-(1-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}phenol](/img/structure/B3819109.png)
![2-(2H-indazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B3819116.png)
![2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3819121.png)